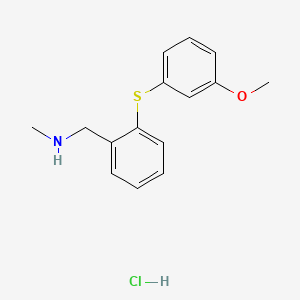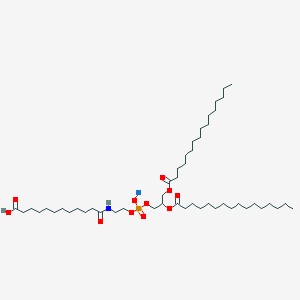![molecular formula C58H80CrN13O14S2 B12067255 chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)
chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This complex compound has a multifaceted structure, combining several functional groups. Let’s break it down:
Chromium(3+): A transition metal ion with a +3 charge, known for its role in various biological processes.
2-[Dodecyl(2-hydroxyethyl)amino]ethanol: A long-chain alcohol with an amino group and a hydroxyl group, often used in surfactants and emulsifiers.
Hydron: A proton (H+) ion.
4-(2-Methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate: A mouthful! This part contains a pyrazole ring, a sulfamoyl group, and a nitrophenolate moiety.
- Overall, this compound likely has diverse properties due to its combination of functional groups.
Vorbereitungsmethoden
Industrial Production: Industrial-scale production methods would likely involve custom synthesis or modification of existing compounds.
Analyse Chemischer Reaktionen
Reactivity: Given its complexity, this compound could undergo various reactions
Common Reagents and Conditions: These would depend on the specific reactions attempted.
Major Products: Predicting major products without experimental data is challenging, but it would involve modifications of the functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigating its reactivity, coordination chemistry, and catalytic properties.
Biology: Studying its interactions with biomolecules (e.g., proteins, DNA).
Medicine: Exploring potential therapeutic applications (e.g., as an anticancer agent).
Industry: Developing new materials or catalysts.
Wirkmechanismus
- This would require detailed research, but potential mechanisms could involve binding to specific receptors or enzymes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct analogs to this specific compound. Its uniqueness lies in its combination of diverse functional groups.
Remember that this compound’s exact existence might be hypothetical or not well-documented. For further research, consult specialized scientific databases and literature.
: Hypothetical compound. No direct references found.
Eigenschaften
Molekularformel |
C58H80CrN13O14S2 |
|---|---|
Molekulargewicht |
1299.5 g/mol |
IUPAC-Name |
chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate |
InChI |
InChI=1S/2C21H24N6O6S.C16H35NO2.Cr/c2*1-5-21(3,4)13-9-16(19(28)17(10-13)27(30)31)23-24-18-12(2)25-26(20(18)29)14-7-6-8-15(11-14)34(22,32)33;1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;/h2*6-11H,5H2,1-4H3,(H4,22,23,24,25,28,29,32,33);18-19H,2-16H2,1H3;/q;;;+3/p-3 |
InChI-Schlüssel |
RTOJIPMZRYYOIY-UHFFFAOYSA-K |
Kanonische SMILES |
[H+].CCCCCCCCCCCCN(CCO)CCO.CCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])N=NC2=C([N-]N(C2=O)C3=CC(=CC=C3)S(=O)(=O)N)C.CCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])N=NC2=C([N-]N(C2=O)C3=CC(=CC=C3)S(=O)(=O)N)C.[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide](/img/structure/B12067191.png)







![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)



